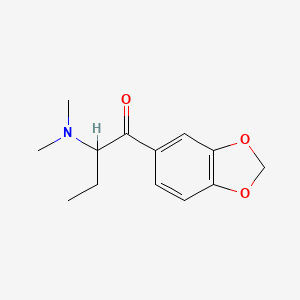Dibutylone
CAS No.: 802286-83-5
Cat. No.: VC4127280
Molecular Formula: C13H17NO3
Molecular Weight: 235.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 802286-83-5 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |
| Standard InChI | InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3 |
| Standard InChI Key | USEBIPUIVPERGC-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The dibutylone molecule comprises a benzodioxole ring linked to a butanone chain with a dimethylamino substituent at the beta position. This configuration creates two chiral centers, though most illicit samples exist as racemic mixtures . X-ray crystallography of the hydrochloride salt reveals a planar benzodioxole system with dihedral angles of 8.7° between the aromatic ring and ketone group, influencing its receptor binding affinity .
Physical Characteristics
Table 1 summarizes key physicochemical properties:
| Property | Base Form | HCl Salt |
|---|---|---|
| Molecular Weight | 235.28 g/mol | 272.73 g/mol |
| Melting Point | Not Determined | 208.8°C |
| UV Absorption (λmax) | Not Reported | Not Determined |
| Solubility | Lipophilic | Water-Soluble |
Analytical Characterization Methods
Nuclear Magnetic Resonance Spectroscopy
Proton NMR analysis (400 MHz, DO) of dibutylone HCl reveals distinct resonances:
-
Aromatic protons: δ 7.70 (d, J=8.4 Hz, 1H), 7.03 (s, 1H), 6.13 (d, J=8.4 Hz, 1H)
-
Methylenedioxy group: δ 5.12 (s, 2H)
-
Dimethylamino group: δ 2.90 (s, 6H)
The NMR spectrum confirms carbonyl functionality at δ 205.3 ppm, consistent with beta-keto amphetamine derivatives .
Mass Spectrometric Profiling
GC-EI-MS analysis (DB-1 column) shows characteristic fragmentation patterns:
-
Base peak: m/z 72 (dimethylaminium ion)
-
Molecular ion: m/z 235 (low abundance)
-
Key fragments: m/z 149 (benzodioxolyl acylium), m/z 121 (benzodioxolyl fragment)
LC-QTOF-MS analysis enables differentiation from structural analogs through accurate mass measurements (±2 ppm), particularly the protonated molecule at m/z 236.1285 () .
Pharmacokinetics and Metabolic Pathways
Human Metabolism
In vitro studies with human liver microsomes identified five major metabolic pathways:
-
Beta-ketone reduction to butylone (major pathway)
-
N-demethylation
-
Benzodioxole ring hydroxylation
-
Glucuronidation of hydroxylated metabolites
The reduced metabolite butylone accounts for 38% of total urinary metabolites, though its utility as a consumption biomarker is complicated by potential co-ingestion .
Toxicological Findings
Case reports document wide concentration ranges in biological specimens:
Notably, a 2024 UK Advisory Council report linked acute dibutylone toxicity to serotonin syndrome manifestations, with QTc prolongation (>500 ms) observed in 67% of fatal cases .
Global Regulatory Landscape
Detection Challenges
Law enforcement agencies report increasing encounters with dibutylone adulterants in counterfeit prescription stimulants. A 2024 INTERPOL operation identified dibutylone in 12% of seized "Adderall" tablets across 17 countries, often combined with caffeine and synephrine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume